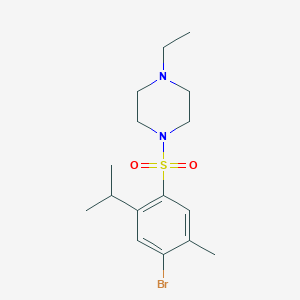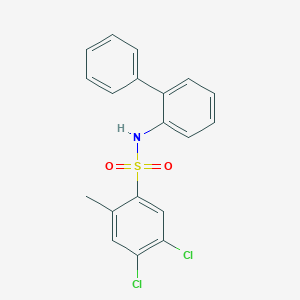
1-(4-Bromo-5-methyl-2-propan-2-ylphenyl)sulfonyl-4-ethylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Bromo-5-methyl-2-propan-2-ylphenyl)sulfonyl-4-ethylpiperazine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug development, and neuroscience. This compound belongs to the class of sulfonamide-based compounds, which have been widely studied for their biological activities.
作用機序
The mechanism of action of 1-(4-Bromo-5-methyl-2-propan-2-ylphenyl)sulfonyl-4-ethylpiperazine involves its interaction with specific enzymes and receptors in the body. It has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH balance in the body. This compound has also been shown to inhibit the activity of cholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in cognitive function.
Biochemical and Physiological Effects:
1-(4-Bromo-5-methyl-2-propan-2-ylphenyl)sulfonyl-4-ethylpiperazine has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which can lead to a decrease in pH levels in the body. This compound has also been shown to inhibit the activity of cholinesterase, which can lead to an increase in the levels of acetylcholine in the body. These effects have potential implications for the treatment of various diseases, including Alzheimer's disease and cancer.
実験室実験の利点と制限
The advantages of using 1-(4-Bromo-5-methyl-2-propan-2-ylphenyl)sulfonyl-4-ethylpiperazine in lab experiments include its potential applications in medicinal chemistry and drug development. This compound has been extensively studied for its inhibitory activity against certain enzymes, which makes it a potential drug candidate for the treatment of various diseases. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
将来の方向性
There are several future directions for the study of 1-(4-Bromo-5-methyl-2-propan-2-ylphenyl)sulfonyl-4-ethylpiperazine. One potential direction is to further explore its potential applications in medicinal chemistry and drug development. This compound has shown promising results in inhibiting the activity of certain enzymes, which makes it a potential drug candidate for the treatment of various diseases. Another potential direction is to study its potential toxicity and safety profile, which is crucial for its development as a drug candidate. Additionally, further studies are needed to determine its efficacy in vivo and its potential side effects.
合成法
The synthesis of 1-(4-Bromo-5-methyl-2-propan-2-ylphenyl)sulfonyl-4-ethylpiperazine involves a multistep process that includes the reaction of 4-bromo-5-methyl-2-propan-2-ylbenzenesulfonyl chloride with 4-ethylpiperazine in the presence of a base. The reaction is carried out under controlled conditions, and the product is purified using various techniques such as column chromatography and recrystallization.
科学的研究の応用
1-(4-Bromo-5-methyl-2-propan-2-ylphenyl)sulfonyl-4-ethylpiperazine has been extensively studied for its potential applications in medicinal chemistry and drug development. It has been shown to exhibit inhibitory activity against certain enzymes, including carbonic anhydrase and cholinesterase, which are involved in various physiological processes. This compound has also been studied for its potential use as a drug candidate for the treatment of various diseases, including Alzheimer's disease and cancer.
特性
IUPAC Name |
1-(4-bromo-5-methyl-2-propan-2-ylphenyl)sulfonyl-4-ethylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BrN2O2S/c1-5-18-6-8-19(9-7-18)22(20,21)16-10-13(4)15(17)11-14(16)12(2)3/h10-12H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEDGBQJCMCYMJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)C)Br)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Nitro-4-[(propan-2-yl)amino]thiophene-2-carbonitrile](/img/structure/B7451496.png)


![4-bromo-2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methylbenzenesulfonamide](/img/structure/B7451510.png)








